2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid
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Overview
Description
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is an organic compound that features a butanoic acid backbone with a 4-fluoro-2-methylbenzoyl group and a methylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid typically involves multiple steps. One common approach is to start with 4-fluoro-2-methylbenzoic acid, which can be synthesized through the reaction of 4-fluoro-2-methylbenzoyl chloride with a suitable amine under controlled conditions. The resulting intermediate is then reacted with butanoic acid derivatives to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoyl moiety .
Scientific Research Applications
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid involves its interaction with specific molecular targets. The fluorine atom in the benzoyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-methylbenzoic acid
- 4-Fluoro-2-methylbenzenethiol
- 4-Fluoro-2-methylphenol
Uniqueness
2-[(4-Fluoro-2-methylbenzoyl)-methylamino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-[(4-fluoro-2-methylbenzoyl)-methylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-4-11(13(17)18)15(3)12(16)10-6-5-9(14)7-8(10)2/h5-7,11H,4H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJKDZQUXYDMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=C(C=C(C=C1)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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